1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl
Brand Name: Vulcanchem
CAS No.: 34948-62-4
VCID: VC8031304
InChI: InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Molecular Formula: C14H22ClNO9
Molecular Weight: 383.78 g/mol

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl

CAS No.: 34948-62-4

Cat. No.: VC8031304

Molecular Formula: C14H22ClNO9

Molecular Weight: 383.78 g/mol

* For research use only. Not for human or veterinary use.

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose HCl - 34948-62-4

Specification

CAS No. 34948-62-4
Molecular Formula C14H22ClNO9
Molecular Weight 383.78 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride
Standard InChI InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14?;/m1./s1
Standard InChI Key BQLUYAHMYOLHBX-ALSBSFMZSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride is C₁₄H₂₂ClNO₉, with a molecular weight of 383.78 g/mol . The compound features four acetyl groups at the 1, 3, 4, and 6 positions of the galactopyranose ring, a deoxygenated C2 position substituted with an amino group, and a hydrochloride counterion. The β-anomeric configuration is predominant, as evidenced by its specific rotation of +35.0 to +39.0° (C=1, methanol) .

Physical Characteristics

PropertyValueSource
AppearanceWhite to light yellow crystalline solid
Melting Point221–225°C (decomposition)
SolubilityDMSO, methanol, water
Storage Conditions0 to -20°C under inert gas

The compound’s stability is compromised under basic conditions, necessitating storage in cool, dry environments to prevent hydrolysis of acetyl groups .

Synthesis and Preparation

The synthesis of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-D-galactopyranose hydrochloride typically begins with D-galactosamine hydrochloride. A representative pathway involves:

  • Protection of the Amino Group: The C2 amino group is shielded using a trifluoroacetyl (TFA) or trichloroacetyl group to prevent undesired side reactions during acetylation .

  • Acetylation: Hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in pyridine, yielding the tetra-O-acetyl intermediate .

  • Deprotection and Salt Formation: The TFA group is removed via alkaline hydrolysis, followed by treatment with hydrochloric acid to form the hydrochloride salt .

This method, adapted from analogous glucosamine derivatization strategies , ensures high regioselectivity and minimal side products. Scalability is demonstrated by protocols achieving 50% yield over nine steps on a 30 g scale .

Applications in Glycochemistry

Glycosylation Reactions

The compound serves as a glycosyl donor in oligosaccharide synthesis. Its acetyl groups act as transient protecting groups, enabling selective deprotection for subsequent coupling reactions. For example, the C1 acetyl group can be selectively removed to generate a hemiacetal, which is then activated (e.g., as a trichloroacetimidate) for glycosidic bond formation .

Pharmaceutical Intermediates

As a precursor to galactosamine-containing biologics, this compound is pivotal in synthesizing heparin analogs and tumor-associated carbohydrate antigens (TACAs) . Its hydrochloride salt enhances solubility in polar solvents, facilitating enzymatic or chemical modifications in aqueous media .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Key signals include δ 5.30–5.10 (m, H-1, H-3, H-4), δ 4.85 (d, J = 8.5 Hz, H-2), and δ 2.10–1.90 (multiplets, acetyl CH₃) .

  • ¹³C NMR: Acetyl carbonyls resonate at δ 170–169 ppm, while the anomeric carbon (C1) appears at δ 92–90 ppm .

Mass Spectrometry

  • HRMS (ESI+): [M + Na]⁺ calculated for C₁₄H₂₁NO₉·HCl: 454.0222; observed: 454.0222 .

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